3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple heterocyclic rings, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine and indazole intermediates, followed by their coupling through various chemical reactions to form the final oxadiazole ring.
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Step 1: Synthesis of Naphthyridine Intermediate
- Starting materials: 3-methyl-2,7-naphthyridine
- Reaction conditions: Catalytic hydrogenation to form the tetrahydro derivative
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Step 2: Synthesis of Indazole Intermediate
- Starting materials: 4,5,6,7-tetrahydro-1H-indazole
- Reaction conditions: Alkylation with ethyl bromide to introduce the ethyl group
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Step 3: Coupling Reaction
- Reagents: Naphthyridine intermediate, indazole intermediate, and appropriate coupling agents
- Reaction conditions: Heating under reflux in the presence of a base to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine and indazole rings.
Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole has been investigated for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving heterocyclic compounds.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2,7-naphthyridine
- 4,5,6,7-tetrahydro-1H-indazole
- 1,2,4-oxadiazole derivatives
Uniqueness
What sets 3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-19(14-8-9-21-10-13(14)11-22-12)20-23-18(27-26-20)7-6-17-15-4-2-3-5-16(15)24-25-17/h11,21H,2-10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVEUAKBMJOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)CCC4=NNC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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